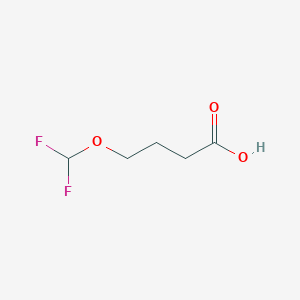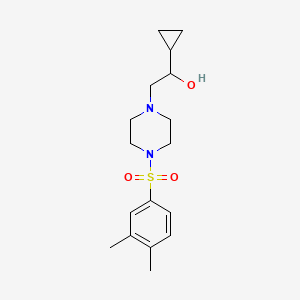
1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the CAS Number: 2409923-69-7 . It has a molecular weight of 201.15 . The IUPAC name for this compound is 1-isocyanato-3-(2,2,2-trifluoroethyl)benzene .
Molecular Structure Analysis
The InChI code for “1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene” is 1S/C9H6F3NO/c10-9(11,12)5-7-2-1-3-8(4-7)13-6-14/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Aplicaciones Científicas De Investigación
Polymer Chemistry and Materials Science
Optimization of Isocyanate Synthesis for Polymer Applications : The synthesis of 1,3-Bis(isocyanatomethyl)benzene, an isocyanate related to "1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene," has been optimized for high-quality performance, showcasing applications in optical polymer composite materials. This process aims at developing non-phosgene synthesis routes, emphasizing safety and environmental concerns (Dong Jianxun et al., 2018).
Biobased Polyurethanes : Novel biobased aromatic triols synthesized from alkyne fatty acid methyl esters have been used to produce segmented polyurethanes. These materials, synthesized using 4,4'-methylenebis(phenyl isocyanate), demonstrate the versatility of isocyanates in creating sustainable materials with potential applications in various industries (G. Lligadas et al., 2007).
Organic Synthesis
Lanthanide-catalyzed Cyclocarbonylation : A study demonstrated the efficiency of La[N(SiMe3)2]3 as a catalyst for the cyclocarbonylation of 1,2-disubstituted benzenes with isocyanates, leading to the synthesis of various benzannulated 1,3-diheteroatom five- and six-membered heterocycles. This highlights the role of isocyanates in expanding the toolkit for synthesizing complex organic structures (Yufeng Jing et al., 2014).
Novel Photoaffinity Reagents : The synthesis of p-Azidotetrafluoroaniline via a modified Curtius rearrangement, involving an intermediate isocyanate, showcases the application of isocyanate chemistry in developing photoaffinity reagents for biochemical studies (K. Chehade & H. Spielmann, 2000).
Propiedades
IUPAC Name |
1-isocyanato-3-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)5-7-2-1-3-8(4-7)13-6-14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHNHSGNFJJMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine](/img/structure/B2934927.png)








![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)

